6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyridine group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyrimidine with 2-chloropyridine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium or copper, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidin-4-amine
6-Chloropyridin-2-ol
(6-Chloro-2-pyridinyl)methanol
Uniqueness: 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.
Properties
IUPAC Name |
6-chloro-2-pyridin-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXJDJHJPJSLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647598 | |
Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014720-73-0 | |
Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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